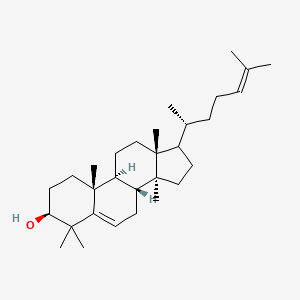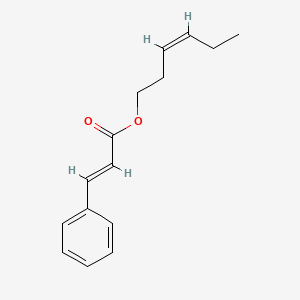
Éster de ácido cinámico cis-3-hexen-1-ilo
Descripción general
Descripción
Cinnamic Acid cis-3-Hexen-1-yl Ester, also known as Cinnamic Acid cis-3-Hexen-1-yl Ester, is a useful research compound. Its molecular formula is C15H18O2 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cinnamic Acid cis-3-Hexen-1-yl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinnamic Acid cis-3-Hexen-1-yl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mejora del aroma en el té verde
Éster de ácido cinámico cis-3-hexen-1-ilo: juega un papel significativo en el perfil aromático del té verde. Se considera la principal fuente del aroma verde, contribuyendo al olor "verde, herbáceo y fresco". Estudios han demostrado que controlar su concentración es crucial para mantener la calidad de aroma deseada en el té verde {svg_1}.
Actividad antioxidante
Los derivados del ácido cinámico, incluido el This compound, han sido estudiados por sus propiedades antioxidantes. Estos compuestos pueden inhibir la peroxidación lipídica y eliminar los radicales libres, lo cual es beneficioso para prevenir enfermedades relacionadas con el estrés oxidativo {svg_2}.
Efectos hipolipidémicos
Además de las propiedades antioxidantes, los derivados del ácido cinámico han mostrado actividades hipolipidémicas. Pueden disminuir significativamente los niveles de triglicéridos y colesterol total en ratas hiperlipidémicas, lo que sugiere posibles aplicaciones en el manejo de la dislipidemia y las enfermedades cardiovasculares asociadas {svg_3}.
Efectos alelopáticos en las plantas
This compound: es un aleloquímico importante que se encuentra en las hojas frescas del té y otras plantas. Responde a las lesiones mecánicas y se ha estudiado por sus efectos en plantas, plagas y enemigos naturales, lo que indica su importancia en la investigación agrícola {svg_4}.
Aplicaciones en la industria alimentaria
El compuesto también es un componente activo clave que contribuye al olor fresco en varias verduras y frutas. Se ha reconocido su papel en la mejora de la calidad sensorial de productos alimenticios como las uvas, las pasiones y la Toona sinensis {svg_5}.
Control del crecimiento microbiano
Los derivados del ácido cinámico se han sintetizado y evaluado por su eficacia en el control del crecimiento de bacterias como Escherichia coli, Staphylococcus aureus y Enterococcus hirae. Esto destaca el posible uso del This compound en el desarrollo de agentes antimicrobianos {svg_6}.
Mecanismo De Acción
Target of Action
Cinnamic Acid cis-3-Hexen-1-yl Ester is a derivative of cinnamic acid, a plant metabolite known for its antimicrobial, anticancer, and antioxidant properties It’s known that cinnamic acid and its derivatives often exhibit stronger biological activities than their parent compounds .
Mode of Action
It’s known that cinnamic acid derivatives have shown potent antibacterial activity, with mic values ranging between 43 and 301 μm against gram-positive and gram-negative bacteria .
Biochemical Pathways
Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine
Pharmacokinetics
The compound’s molecular formula is c15h18o2 , which suggests it may have good bioavailability due to its relatively small size.
Result of Action
Cinnamic acid and its derivatives have been shown to exhibit significant antimicrobial activity, with all tested compounds active on staphylococcus and enterococcus species .
Action Environment
The action, efficacy, and stability of Cinnamic Acid cis-3-Hexen-1-yl Ester can be influenced by various environmental factors. For instance, it’s known that the compound is a colorless to yellow liquid with a fragrant aroma , suggesting that it may be volatile and could potentially evaporate under certain conditions. Furthermore, it has good solubility in some organic solvents, such as ethanol and dimethylformamide , which could affect its distribution and action in different environments.
Análisis Bioquímico
Biochemical Properties
Cinnamic Acid cis-3-Hexen-1-yl Ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antioxidant properties by terminating radical chain reactions through electron donation, forming stable products . Additionally, it has antimicrobial and anticancer properties, interacting with enzymes and proteins involved in these pathways . The compound’s interaction with these biomolecules is essential for its biological efficacy.
Cellular Effects
Cinnamic Acid cis-3-Hexen-1-yl Ester influences various cellular processes. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its antioxidant properties help in reducing oxidative stress in cells, thereby protecting them from damage . The compound also exhibits antimicrobial activity by inhibiting the growth of various bacteria and fungi . Furthermore, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells, thereby inhibiting their proliferation .
Molecular Mechanism
The molecular mechanism of Cinnamic Acid cis-3-Hexen-1-yl Ester involves several interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its antioxidant activity is due to its ability to donate electrons to free radicals, neutralizing them . Additionally, its antimicrobial and anticancer properties are mediated through interactions with enzymes and proteins involved in these pathways . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cinnamic Acid cis-3-Hexen-1-yl Ester have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its biological activity . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as continued antioxidant activity and inhibition of microbial growth .
Dosage Effects in Animal Models
The effects of Cinnamic Acid cis-3-Hexen-1-yl Ester vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant and antimicrobial activity . At higher doses, it can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with cytotoxicity in certain cell types . Threshold effects have also been observed, where a minimum concentration is required to achieve the desired biological activity .
Metabolic Pathways
Cinnamic Acid cis-3-Hexen-1-yl Ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it is metabolized into various derivatives that exhibit biological activity . The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular function . These metabolic pathways are essential for the compound’s biological efficacy.
Transport and Distribution
The transport and distribution of Cinnamic Acid cis-3-Hexen-1-yl Ester within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can also affect its activity. For instance, the compound’s distribution in specific cellular compartments can enhance its antioxidant and antimicrobial properties .
Subcellular Localization
Cinnamic Acid cis-3-Hexen-1-yl Ester’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can enhance its biological activity. For example, its presence in the mitochondria can boost its antioxidant properties, protecting cells from oxidative damage .
Propiedades
IUPAC Name |
hex-3-enyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-12H,2,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWGVMQNGUQXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90867482 | |
| Record name | Hex-3-en-1-yl 3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90867482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116199-90-7, 68133-75-5 | |
| Record name | 3-Hexen-1-yl 3-phenyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116199-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-phenyl-, (3Z)-3-hexen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-3-hexenyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


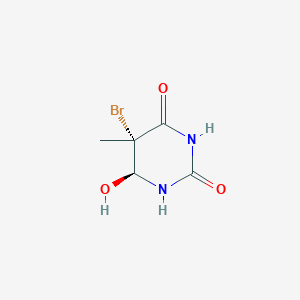

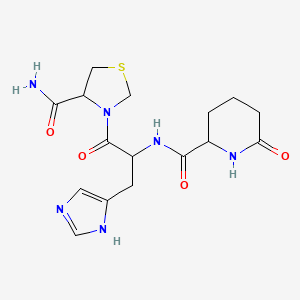

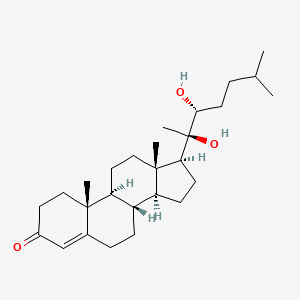
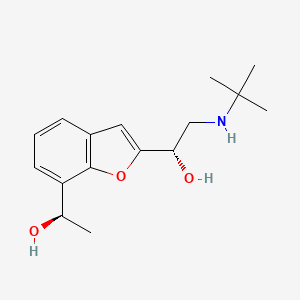
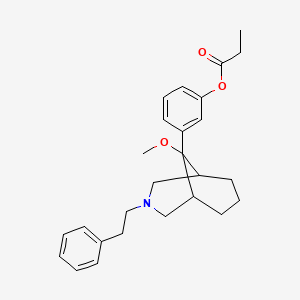
![5-(Difluoromethyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B1199535.png)
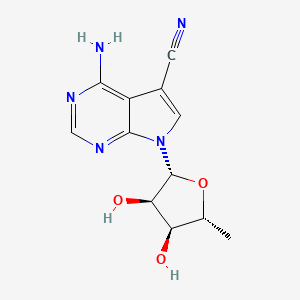
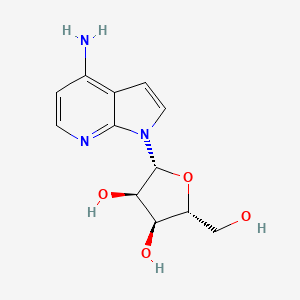
![[4-[[3-(Benzyloxycarbonylamino)propyl]amino]butyl]carbamic acid tert-butyl ester](/img/structure/B1199540.png)
